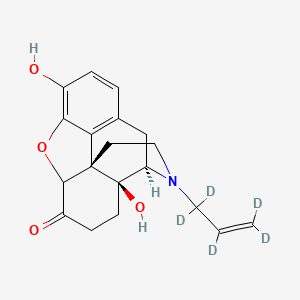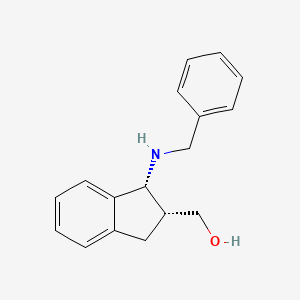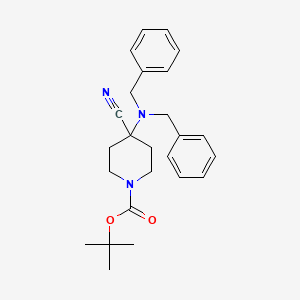![molecular formula C12H21BrN2O2Si B13709881 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde is a chemical compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, and a pyrazole ring with an aldehyde functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-pyrazole.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in an anhydrous solvent like methylene chloride.
Formylation: The formyl group is introduced using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Introduction of Ethyl Group: The ethyl group is introduced via a nucleophilic substitution reaction using an appropriate ethylating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions:
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde depends on its application:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole-5-carbaldehyde: Lacks the TBDMS-protected hydroxyl group.
1-[2-[(tert-Butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde: Lacks the bromine atom.
Uniqueness
4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde is unique due to the combination of the bromine atom, the TBDMS-protected hydroxyl group, and the aldehyde functional group on the pyrazole ring.
Propriétés
Formule moléculaire |
C12H21BrN2O2Si |
|---|---|
Poids moléculaire |
333.30 g/mol |
Nom IUPAC |
4-bromo-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H21BrN2O2Si/c1-12(2,3)18(4,5)17-7-6-15-11(9-16)10(13)8-14-15/h8-9H,6-7H2,1-5H3 |
Clé InChI |
YTRRISILLKVAHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCN1C(=C(C=N1)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)


![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)




![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)
